8-chloro-3-methyl-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, including transition metal-free methodologies . The reaction conditions often involve the use of visible light or electrochemical catalysis to promote the formation of C–C, C–N, C–P, C–S, and C–O bonds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Heterogeneous catalysis is a preferred method due to its low cost, high activity, selectivity, and stability . This approach allows for the recycling and regeneration of catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkoxyl radical-mediated hydrogen atom transfer (HAT) and various transition metal catalysts for cross-coupling reactions . Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
Scientific Research Applications
8-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: The parent compound without the chloro and methyl substituents.
3-methylquinoxalin-2-one: A similar compound with only the methyl group.
8-chloroquinoxalin-2-one: A similar compound with only the chloro group.
Uniqueness
8-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
8-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |
InChI Key |
ZBXZRPSWDYVWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.